
Aprindine hydrochloride
Vue d'ensemble
Description
Aprindine hydrochloride is a Class Ib antiarrhythmic agent and hERG channel blocker, primarily used to treat ventricular and supraventricular tachyarrhythmias. Its chemical name is N-[3-(Diethylamino)propyl]-N-phenyl-2-indanamine hydrochloride, with molecular formula C₂₂H₃₁N₂·HCl and molecular weight ~359.5 g/mol . The compound has a CAS registry number 33237-74-0 and a melting point range of 127–131°C .
Méthodes De Préparation
La synthèse du chlorhydrate d'Aprindine implique plusieurs étapes. Une voie de synthèse courante comprend la réaction de la N-(2,3-dihydro-1H-indén-2-yl)-N',N'-diéthyl-N-phényl-1,3-propanediamine avec de l'acide chlorhydrique pour former le sel chlorhydrate . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la réaction .
Analyse Des Réactions Chimiques
Le chlorhydrate d'Aprindine subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former la p-hydroxyphénylaprindine.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans des conditions spécifiques.
Substitution : Il peut subir des réactions de substitution, en particulier au niveau des atomes d'azote. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Applications de la recherche scientifique
Le chlorhydrate d'Aprindine présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des bloqueurs des canaux sodiques.
Biologie : Investigué pour ses effets sur les interactions entre la calmoduline et la phosphodiestérase.
Mécanisme d'action
Le chlorhydrate d'Aprindine exerce ses effets en bloquant les canaux sodiques voltage-dépendants, ce qui inhibe l'afflux d'ions sodium pendant la phase de dépolarisation du potentiel d'action cardiaque . Cette action stabilise la membrane cardiaque et prévient l'activité électrique anormale. De plus, il perturbe les interactions entre la calmoduline et la phosphodiestérase, contribuant ainsi à ses propriétés antiarythmiques .
Applications De Recherche Scientifique
Aprindine hydrochloride has several scientific research applications:
Mécanisme D'action
Aprindine hydrochloride exerts its effects by blocking sodium voltage channels, which inhibits the influx of sodium ions during the depolarization phase of the cardiac action potential . This action stabilizes the cardiac membrane and prevents abnormal electrical activity. Additionally, it disrupts interactions between calmodulin and phosphodiesterase, further contributing to its antiarrhythmic properties .
Comparaison Avec Des Composés Similaires
Mechanism of Action
Aprindine exerts its therapeutic effects by blocking cardiac sodium channels (Nav1.5), stabilizing the myocardial cell membrane, and preventing abnormal electrical impulses. It also exhibits mild β-adrenergic receptor blockade, reducing heart rate and myocardial oxygen demand .
Pharmacokinetics and Clinical Use
Administered orally or intravenously, aprindine achieves effective plasma concentrations of 0.6–1.0 µg/mL, with a narrow therapeutic index. Clinical studies demonstrate efficacy in 53% of patients (9/17) at 40 mg/day and additional responders at 60 mg/day . Common side effects include dizziness, gastrointestinal distress, and bradycardia, necessitating careful monitoring in patients with conduction disorders or hepatic/renal impairment .
The following comparison focuses on aprindine hydrochloride and structurally or functionally related hydrochlorides, emphasizing chemical properties, therapeutic applications, and pharmacological profiles.
Table 1: Chemical and Physical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Solubility |
---|---|---|---|---|---|
This compound | C₂₂H₃₁N₂·HCl | ~359.5 | 33237-74-0 | 127–131 | Water-soluble |
Piperidine Hydrochloride | C₅H₁₁N·HCl | 121.6 | 6091-44-7 | Not reported | Highly soluble |
Prilocaine Hydrochloride | C₁₃H₂₀N₂O₂·HCl | 272.5 | 1786-81-8 | 167–169 | Water, ethanol |
Ampicillin Hydrochloride | C₁₆H₁₉N₃O₄S·HCl | 435.9 | 7177-48-2 | 215 (decomposes) | Water, methanol |
Key Observations :
- Structural Diversity : Aprindine’s indanamine backbone distinguishes it from piperidine-based (e.g., piperidine HCl) or penicillin-derived (e.g., ampicillin HCl) compounds.
- Solubility: All compounds are water-soluble, facilitating intravenous administration.
Table 2: Pharmacological and Therapeutic Profiles
Compound | Therapeutic Class | Primary Target | Clinical Use | Notable Side Effects |
---|---|---|---|---|
This compound | Class Ib Antiarrhythmic | Cardiac Na⁺ channels | Ventricular/supraventricular arrhythmias | Bradycardia, CNS effects |
Piperidine Hydrochloride | Chemical Intermediate | N/A | Organic synthesis | Irritant, toxic if ingested |
Prilocaine Hydrochloride | Local Anesthetic | Peripheral Na⁺ channels | Dental/surgical anesthesia | Methemoglobinemia (rare) |
Ampicillin Hydrochloride | β-Lactam Antibiotic | Bacterial cell wall | Bacterial infections | Hypersensitivity, diarrhea |
Key Observations :
- Target Specificity : Aprindine and prilocaine both block sodium channels but differ in clinical application (antiarrhythmic vs. anesthetic).
- Safety Profiles : Aprindine’s narrow therapeutic window contrasts with ampicillin’s broader safety margin, though both require dose adjustments in renal impairment .
Table 3: Pharmaceutical Quality Standards
Parameter | This compound | Ampicillin Hydrochloride |
---|---|---|
Purity (HPLC) | ≥95.0% | ≥90.0% |
Dissolution Rate (15 min) | ≥80% | ≥75% (varies by formulation) |
Residual Solvents | ≤0.1% | ≤0.5% |
Key Observations :
- Stringent Standards : Aprindine requires tighter control over residual solvents and dissolution rates, reflecting its critical dosing precision .
Research Findings and Clinical Insights
- Drug Interactions : Aprindine potentiates QT prolongation with other antiarrhythmics (e.g., amiodarone), unlike piperidine derivatives, which lack significant metabolic interactions .
Activité Biologique
Aprindine hydrochloride, a class Ib antiarrhythmic agent, has garnered attention for its efficacy in treating refractory ventricular and supraventricular arrhythmias. While it is not approved in the United States, it is utilized in several European countries. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical findings, and safety profile.
Aprindine primarily functions by blocking sodium channels in cardiac tissues, which helps to stabilize cardiac membranes and reduce excitability. It also disrupts the interaction between calmodulin and phosphodiesterase, impacting calcium signaling pathways critical for cardiac function. Voltage-clamp studies have shown that aprindine suppresses slow inward currents in cardiac myocytes, contributing to its antiarrhythmic properties .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of aprindine indicates a narrow therapeutic window, necessitating careful monitoring during administration. Key pharmacological properties include:
Property | Value |
---|---|
Molecular Formula | C22H30N2.ClH |
Molecular Weight | 358.948 g/mol |
Route of Administration | Oral |
Recommended Dosage | 150-300 mg/day |
Aprindine exhibits high human intestinal absorption and has been characterized as a substrate for various cytochrome P450 enzymes, which may influence its metabolism and interactions with other drugs .
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of aprindine in managing arrhythmias resistant to conventional therapies. A notable study involved seven patients with refractory ventricular tachycardia, where aprindine was effective in five cases. Neurological side effects were prevalent but manageable through dose adjustments .
In a long-term follow-up study of 30 patients treated with aprindine, the mean follow-up period was 25 months, revealing significant improvements in arrhythmia control and quality of life despite some patients experiencing adverse effects .
Case Studies
- Case Study on Refractory Ventricular Tachycardia :
- Long-Term Efficacy Study :
Safety Profile
The safety of aprindine is a critical consideration due to its narrow therapeutic-toxic ratio. Common side effects include neurological disturbances, which can often be mitigated through dose management. Rare but serious adverse effects like agranulocytosis have been reported, necessitating regular blood monitoring during treatment .
Q & A
Q. What validated chromatographic methods are recommended for determining Aprindine hydrochloride purity and related substances in pharmaceutical formulations?
To assess purity and related substances, reverse-phase HPLC with UV detection is the gold standard. Key parameters include:
- Column : C18 stationary phase (4.6 mm × 15 cm, 5 µm particle size) .
- Mobile phase : Phosphate buffer (pH 3.0) and acetonitrile in a gradient or isocratic mode .
- Detection : 254 nm wavelength for optimal sensitivity .
- System suitability : Ensure theoretical plates >3,000 and tailing factor <2.0 .
Validate the method per ICH guidelines by testing specificity, linearity, and precision. Include forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation products .
Q. How should researchers design experiments to investigate the metabolic stability of this compound under varying physiological pH conditions?
Use simulated biological fluids (e.g., gastric fluid at pH 1.2, intestinal fluid at pH 6.8) to mimic in vivo conditions. Key steps:
Prepare this compound solutions in each medium.
Incubate at 37°C with agitation (50 rpm) for 24 hours .
Sample at intervals (0, 2, 6, 12, 24 hrs) and analyze via HPLC to quantify remaining drug.
Calculate degradation kinetics (e.g., first-order rate constants).
Include controls for temperature and enzymatic activity. Validate results using mass spectrometry to identify metabolites .
Q. What analytical strategies can resolve discrepancies in reported pharmacokinetic parameters of this compound across preclinical species?
Discrepancies often arise from interspecies metabolic differences. Address this by:
Conducting allometric scaling to extrapolate human PK parameters from rodent/dog data .
Performing in vitro microsomal studies to compare metabolic pathways (e.g., CYP450 isoforms involved) .
Applying physiologically based pharmacokinetic (PBPK) modeling to account for species-specific physiology (e.g., hepatic blood flow, protein binding) .
Validate models using clinical data from Phase I trials, if available.
Q. What pharmacopeial standards must be considered when establishing identity and potency of this compound in compliance with international monographs?
Key pharmacopeial criteria include:
- Identity : UV spectrum maxima (264–268 nm and 271–275 nm) and HPLC retention time matching .
- Purity : Related substances ≤0.1% (HPLC), heavy metals <10 ppm, and absorbance at 420 nm <0.10 .
- Potency : Titration with 0.1M HClO₄ in acetic acid, ensuring 95–105% of labeled claim .
Follow monographs from the Korean Pharmacopeia (Korea) and Japanese Ministry of Health .
Q. How can researchers optimize reverse-phase HPLC methods to separate this compound from structurally similar degradation products?
Method optimization steps:
Column screening : Test C8, C18, and phenyl-hexyl columns for selectivity .
Mobile phase : Adjust pH (2.5–4.0) and acetonitrile ratio (10–40%) to improve resolution .
Temperature : Increase column temperature (40–50°C) to reduce run time and improve peak shape .
Detection : Use diode-array detection (DAD) to confirm peak purity .
Validate using spiked samples with known impurities (e.g., hydrolyzed or oxidized derivatives) .
Q. What in vitro cell-based models are appropriate for elucidating the cardiotoxic potential of this compound metabolites?
Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) :
Treat cells with this compound and its major metabolites (e.g., N-dealkylated forms) .
Monitor electrophysiological changes using multi-electrode arrays (MEAs) to detect arrhythmogenicity .
Assess cytotoxicity via ATP assays and lactate dehydrogenase (LDH) release .
Include positive controls (e.g., doxorubicin) and validate findings with patch-clamp studies to measure sodium channel blockade .
Q. What statistical approaches are critical for ensuring reproducibility in dose-response studies of this compound's antiarrhythmic effects?
- Power analysis : Determine sample size using pilot data to achieve 80% power (α=0.05) .
- Non-linear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values .
- ANOVA with post-hoc tests : Compare means across multiple doses or treatment groups .
Report variability as SEM or 95% confidence intervals. Use software like GraphPad Prism for analysis .
Q. How should researchers employ isothermal microcalorimetry (IMC) to assess the compatibility of this compound with common tablet excipients?
Prepare binary mixtures of this compound with excipients (e.g., lactose, MCC) at 1:1 ratio .
Seal samples in IMC ampoules and monitor heat flow at 25°C/60% RH for 24–72 hrs .
Analyze thermograms for exothermic/endothermic peaks indicating incompatibility (e.g., Maillard reactions).
Correlate results with accelerated stability studies (40°C/75% RH for 3 months) .
Q. What strategies validate the specificity of UV-spectrophotometric methods for this compound quantification in the presence of photodegradation products?
Forced degradation : Expose this compound to UV light (e.g., 365 nm for 48 hrs) and analyze degradation products via HPLC-DAD .
Peak purity analysis : Use DAD to confirm no co-eluting peaks at Aprindine’s λmax (264–268 nm) .
Method comparison : Cross-validate results with LC-MS to ensure no interference from degradants .
Q. Which molecular modeling techniques are most effective for predicting this compound's interaction with cardiac sodium channels?
- Molecular docking : Use AutoDock Vina to model binding to Nav1.5 (PDB ID: 6UZ3) .
- Molecular dynamics (MD) simulations : Run 100-ns simulations in Desmond to assess binding stability and key residues (e.g., Phe1760, Tyr1771) .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities .
Validate predictions with mutagenesis studies on identified residues .
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2.ClH/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22;/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPFVRHNAAZJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046726 | |
Record name | Aprindine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33237-74-0 | |
Record name | 1,3-Propanediamine, N1-(2,3-dihydro-1H-inden-2-yl)-N3,N3-diethyl-N1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33237-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aprindine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aprindine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | APRINDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB5EKT7Q2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.